molecular formula C11H22O B1606090 2,8-Dimethylnonan-5-one CAS No. 2050-99-9

2,8-Dimethylnonan-5-one

Cat. No. B1606090
CAS RN: 2050-99-9
M. Wt: 170.29 g/mol
InChI Key: JQCWLRHNAHIIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05310902

Procedure details

To a solution of 5.11 g of 2,8-dimethylnonan-5-one (b.p.: 103°-105° C./19 mmHg, prepared by oxidizing 2,8-dimethylnonan-5-ol with a bleaching powder; 2,8-dimethylnonan-5-ol was prepared by reaction of ethyl formate and isoamylmagnesium bromide) in 20 ml of ethanol were successively added an aqueous solution of 3.47 of hydroxylamine hydrochloride in 6 ml of water and a solution of 4.77 g of potassium hydroxide in 6 ml of water. The mixture was heated under reflux. The reaction mixture was then poured into 150 ml of ice-containing water. The aqueous mixture was made acidic by addition of 2N hydrochloric acid and extracted with benzene. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to remove the solvent. There was obtained 5.21 g of 2,8-dimethylnonan-5-one oxime as a pale brown oil, yield: 93.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.11 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
4.77 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][C:6](=[O:12])[CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH3:3].[CH3:13][CH:14]([CH2:16][CH2:17][CH:18](O)[CH2:19][CH2:20][CH:21]([CH3:23])[CH3:22])[CH3:15].C(OCC)=O.C([Mg]Br)CC(C)C.Cl.[NH2:38][OH:39].[OH-].[K+].Cl>C(O)C.O>[CH3:3][CH:2]([CH2:4][CH2:5][CH:6]([OH:12])[CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH3:1].[CH3:13][CH:14]([CH2:16][CH2:17][C:18](=[N:38][OH:39])[CH2:19][CH2:20][CH:21]([CH3:23])[CH3:22])[CH3:15] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
5.11 g
Type
reactant
Smiles
CC(C)CCC(CCC(C)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC(CCC(C)C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
4.77 g
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC(CCC(C)C)O
Name
Type
product
Smiles
CC(C)CCC(CCC(C)C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.